,3-BDDMA plays a crucial role in polymer synthesis by forming crosslinks between polymer chains, leading to the creation of robust and stable networks. This property makes it valuable for developing various materials, including:
1,3-BDDMA is a vital component in dental materials such as composites and adhesives used for fillings, crowns, and other restorative procedures. Its ability to form strong crosslinks contributes to the material's strength, durability, and adhesion to tooth surfaces .
1,3-BDDMA can be utilized as a stationary phase in chromatography, a technique for separating and purifying mixtures. Its specific properties allow for the selective interaction with different molecules, enabling effective separation processes .
,3-BDDMA finds applications in various areas of biomedical research due to its ability to create hydrogels and other biocompatible materials. These materials can be used for:
,3-BDDMA is also explored in various other research areas, including:
1,3-Butanediol dimethacrylate is an organic compound with the chemical formula C${10}$H${18}$O$_{4}$ and a CAS number of 1189-08-8. It appears as a colorless liquid and is primarily used as a crosslinking agent in various applications, particularly in the production of dental resins and adhesives. The compound is known for its excellent mechanical properties and aesthetic qualities, making it suitable for dental prosthetics such as inlays, crowns, and fillings .
The polymerization process often requires an initiator, such as benzoyl peroxide or other radical initiators, to initiate the reaction.
1,3-Butanediol dimethacrylate can be synthesized through several methods:
These methods can vary in terms of efficiency and purity of the final product.
1,3-Butanediol dimethacrylate has a wide range of applications:
Several compounds share structural similarities with 1,3-butanediol dimethacrylate. A comparison highlights its unique properties:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 1,3-Butylene glycol dimethacrylate | C${10}$H${18}$O$_{4}$ | Similar structure but different physical properties. |
| Ethylene glycol dimethacrylate | C${10}$H${18}$O$_{4}$ | Lower viscosity; commonly used in coatings. |
| Trimethylolpropane trimethacrylate | C${15}$H${22}$O$_{5}$ | Higher molecular weight; used for enhanced crosslinking. |
1,3-Butanediol dimethacrylate stands out due to its specific balance of mechanical strength and aesthetic quality suitable for dental applications. Its low toxicity profile compared to some other methacrylates makes it particularly advantageous for use in medical devices.
Irritant